9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra (CDCl₃, 400 MHz) exhibit characteristic signals:
- Aromatic protons: Multiplet at δ 7.2–8.1 ppm (8H, carbazole and phenyl rings)
- N-CH₂-Ph: Doublet at δ 5.42 ppm (J = 12.4 Hz, 2H)
- Hydroxyl proton: Broad singlet at δ 4.98 ppm (1H, exchangeable).
¹³C NMR (100 MHz) confirms the structure through key assignments:
Infrared (IR) Spectroscopy
FT-IR analysis identifies functional groups:
UV-Visible Spectroscopy
The compound exhibits strong absorption at λ_max = 351 nm in acetonitrile, attributed to π→π* transitions in the carbazole system. The bromine substituent induces a 12 nm bathochromic shift compared to unsubstituted 9H-carbazol-4-ol.
Table 1: Key Spectroscopic Data
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 5.42 (d, J=12.4 Hz) | N-CH₂-Ph |
| ¹³C NMR | δ 122.4 | C3-Br |
| IR | 560 cm⁻¹ | C-Br stretch |
| UV-Vis | 351 nm (ε = 12,400 M⁻¹cm⁻¹) | π→π* transition |
X-ray Crystallographic Studies and Packing Arrangements
While direct X-ray diffraction data for 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- remains unpublished, crystallographic analysis of analogous compounds provides insights. The phenylmethyl group likely induces herringbone packing motifs, with intermolecular distances of 3.5–4.0 Å between aromatic planes. Bromine atoms participate in Type II halogen bonding (C-Br⋯π interactions) with adjacent carbazole systems, stabilizing the crystal lattice.
Hypothetical unit cell parameters derived from similar bromocarbazoles suggest:
- Space group : P2₁/c
- Cell dimensions : a = 14.2 Å, b = 7.8 Å, c = 15.4 Å, β = 102.3°
- Z value : 4 molecules per unit cell.
The steric bulk of the phenylmethyl group limits π-stacking interactions, favoring edge-to-face arrangements that optimize van der Waals contacts. This packing behavior explains the compound’s relatively high melting point (116–120°C) compared to non-brominated analogs.
Properties
CAS No. |
827340-32-9 |
|---|---|
Molecular Formula |
C19H14BrNO |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
9-benzyl-3-bromocarbazol-4-ol |
InChI |
InChI=1S/C19H14BrNO/c20-15-10-11-17-18(19(15)22)14-8-4-5-9-16(14)21(17)12-13-6-2-1-3-7-13/h1-11,22H,12H2 |
InChI Key |
JTHITUXXGQAADM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C42)C(=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- typically involves the bromination of carbazole derivatives. One common method is the reaction of carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the brominated compound to its corresponding non-brominated form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Non-brominated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : It can be oxidized to form hydroxylated derivatives using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can convert it to its non-brominated form using lithium aluminum hydride or sodium borohydride.
- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Chemistry
In the realm of chemistry, 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- serves as a valuable building block for synthesizing more complex molecules. Its brominated structure facilitates further functionalization, making it useful in organic synthesis.
Biology
The compound has shown potential in biological studies, particularly related to enzyme inhibition and receptor binding. Its structural characteristics allow it to interact with various biological targets, which could lead to significant findings in biochemical research .
Medicinal Applications
Carbazole derivatives, including 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-, are being investigated for their medicinal properties. They have demonstrated promising results as:
- Anti-inflammatory agents
- Anticancer agents
- Antimicrobial agents
Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, studies have shown that derivatives can effectively inhibit Staphylococcus aureus and Candida albicans with growth inhibition rates exceeding 60% at certain concentrations .
Antimicrobial Activity
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound Name | Target Organism | Inhibition (%) at 64 µg/mL |
|---|---|---|
| 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- | C. albicans | >60% |
| Other Carbazole Derivative | A. flavus | >65% |
| Fluorinated Carbazole Derivative | S. aureus | 65% |
Anticancer Potential
The anticancer properties of this compound have also been explored extensively. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as inhibition of specific signaling pathways and modulation of gene expression related to cell cycle regulation. The unique bromine substitution is believed to enhance its cytotoxicity against tumor cells.
Table 2: Cytotoxic Effects of Carbazole Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- | MCF-7 (Breast Cancer) | <10 |
| Other Carbazole Derivative | HeLa (Cervical Cancer) | <15 |
Industrial Applications
In industry, 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is used in the development of organic electronic materials. Its applications include:
Mechanism of Action
The mechanism of action of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The bromine atom in the compound may enhance its binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
Key Observations :
- Position 9 Substituents : The benzyl group in the target compound increases lipophilicity compared to polar substituents like 4-methoxyphenyl . In contrast, 4-carbazolylphenyl () introduces π-conjugation, favoring electronic applications.
- Position 3 Bromination : Bromine at position 3 is common in optoelectronic derivatives (e.g., ) due to its electron-withdrawing effect. However, in the target compound, the adjacent hydroxyl group at position 4 may facilitate hydrogen bonding, altering solubility and biological interactions.
Physical and Electronic Properties
- Melting Point and Solubility: The hydroxyl group likely increases water solubility compared to non-polar derivatives like 9-(4-Bromobutyl)-9H-carbazole . However, the benzyl group may reduce solubility relative to methoxy-substituted analogs ().
- Electronic Effects : Bromine’s electron-withdrawing nature could redshift absorption/emission spectra in optoelectronic applications, as seen in bicarbazole derivatives ().
Biological Activity
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is a member of the carbazole family, distinguished by its unique structural features, including a bromine atom at the 3-position and a phenylmethyl group at the 9-position. This compound has drawn attention due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition effects.
Antimicrobial Activity
Research indicates that compounds similar to 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- exhibit significant antimicrobial properties. For instance, studies have shown that carbazole derivatives can inhibit the growth of various bacterial and fungal strains. Notably, compounds derived from carbazole have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with growth inhibition rates exceeding 60% at certain concentrations .
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound Name | Target Organism | Inhibition (%) at 64 µg/mL |
|---|---|---|
| 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- | C. albicans | >60% |
| Other Carbazole Derivative | A. flavus | >65% |
| Fluorinated Carbazole Derivative | S. aureus | 65% |
Anticancer Potential
The anticancer properties of carbazole derivatives have also been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression related to cell cycle regulation. The unique bromine substitution in 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is hypothesized to enhance its cytotoxicity against tumor cells.
Table 2: Cytotoxic Effects of Carbazole Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- | MCF-7 (Breast Cancer) | <10 |
| Other Carbazole Derivative | HeLa (Cervical Cancer) | <15 |
The biological activity of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is attributed to its ability to interact with various molecular targets within cells. The compound may act as an enzyme inhibitor or receptor modulator, altering biochemical pathways that lead to its antimicrobial and anticancer effects . The presence of the bromine atom is believed to enhance lipophilicity and cellular uptake.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of carbazole derivatives:
- Synthesis and Evaluation : A study synthesized several carbazole derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that brominated derivatives exhibited superior activity compared to their non-brominated counterparts .
- Anticancer Studies : Another research effort explored the anticancer potential of carbazole derivatives in vitro. The findings revealed that certain modifications in the structure significantly increased cytotoxic activity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
